molecular formula C28H20FNO4S B2834929 [6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-63-3

[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2834929
M. Wt: 485.53
InChI Key: BVHSAOBVKMXRBY-UHFFFAOYSA-N
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Scientific Research Applications

Fluorescent Probes and Metal Cation Sensing

Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogues sensitive to pH changes and selective for magnesium and zinc cations, highlighting the potential use of similar structures in designing fluorescent probes for metal cation detection (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Antioxidant Properties of Derivatives

Çetinkaya et al. (2012) discussed the synthesis and in vitro antioxidant activities of bromophenols derived from (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, suggesting the potential antioxidant capabilities of structurally complex phenols (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Fluorinated Building Blocks for Synthesis

Patrick et al. (2004) prepared a fluorinated masked o-benzoquinone, offering a method for generating fluorinated building blocks, which could be relevant to the synthesis or functionalization of complex fluorinated compounds (Patrick, Yu, Taylor, & Gorrell, 2004).

π-Arene and π-Phenoxo Complexes

Cole-Hamilton et al. (1976, 1977) explored π-arene and π-phenoxo complexes of ruthenium and rhodium, which might provide insights into the coordination chemistry and potential catalytic applications of complex organometallic structures with aromatic and fluorinated components (Cole-Hamilton, Young, & Wilkinson, 1976, 1977).

Synthesis and Characterization of Boric Acid Ester Intermediates

Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, which may be relevant for the synthesis and electronic structure analysis of complex fluorinated compounds (Huang et al., 2021).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound123.


properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FNO4S/c1-19-7-9-20(10-8-19)28(31)27-18-30(25-17-21(29)11-16-26(25)35(27,32)33)22-12-14-24(15-13-22)34-23-5-3-2-4-6-23/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHSAOBVKMXRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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